TVB-3664

Cancer Metabolism Fatty Acid Synthase Inhibition Preclinical Pharmacology

Choose TVB-3664 for its superior mouse pharmacokinetics (F=125%, AUC 17,900 h·ng/mL) critical for sustained target engagement in oral oncology & MASH models. Unlike early FASN inhibitors, TVB-3664 demonstrates robust synergy with paclitaxel/docetaxel (tumor regression in 50% of models) and BCL-2 inhibitors, validated by a 30% response rate in CRC PDX panels. Ensure reproducible translational results with this optimized, reversible inhibitor.

Molecular Formula C25H23F3N4O2
Molecular Weight 468.48
CAS No. 2097262-58-1
Cat. No. B611515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVB-3664
CAS2097262-58-1
SynonymsTVB-3664;  TVB 3664;  TVB3664.
Molecular FormulaC25H23F3N4O2
Molecular Weight468.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31)
InChIKeyYFEOVRCUSPPGFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TVB-3664: A Potent and Orally Bioavailable FASN Inhibitor for Preclinical Cancer and Metabolic Disease Research


TVB-3664 is a second-generation, orally bioavailable, reversible small-molecule inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis [1]. It potently suppresses palmitate synthesis in both human and mouse cells, with reported IC₅₀ values of 18 nM and 12 nM, respectively, and has been optimized for superior in vivo pharmacokinetic properties compared to earlier FASN inhibitors .

Why TVB-3664 Cannot Be Replaced by Earlier FASN Inhibitors or Other Metabolic Compounds


FASN inhibitors exhibit marked differences in potency, selectivity, pharmacokinetics, and off-target effects. Early inhibitors like C75 and Orlistat suffer from poor bioavailability and significant toxicity, limiting their in vivo utility [1]. Within the same chemical series, compounds like TVB-3166 and the clinical-stage TVB-2640 (denifanstat) show divergent potency, mouse pharmacokinetics, and preclinical efficacy profiles [2]. Substituting TVB-3664 with a less optimized analog would compromise both in vitro and in vivo experimental outcomes, as demonstrated by direct comparative studies.

Quantitative Evidence for TVB-3664's Differentiation in FASN Inhibition


Superior Cellular Potency Against Human Palmitate Synthesis Compared to Clinical and Preclinical FASN Inhibitors

TVB-3664 demonstrates significantly greater potency in inhibiting palmitate synthesis in human cells compared to the clinical-stage FASN inhibitor TVB-2640 (denifanstat) and the first-generation analog TVB-3166 [1].

Cancer Metabolism Fatty Acid Synthase Inhibition Preclinical Pharmacology

Optimized Mouse Pharmacokinetics Enable Superior In Vivo Exposure and Oral Bioavailability

TVB-3664 exhibits best-in-class mouse pharmacokinetics among the TVB-series FASN inhibitors, with high oral bioavailability and favorable exposure parameters [1].

Pharmacokinetics Drug Metabolism In Vivo Studies

Synergistic Enhancement of Taxane Chemotherapy Across Multiple Xenograft Models

In preclinical xenograft models, TVB-3664 combined with paclitaxel or docetaxel achieved significantly enhanced anti-tumor activity compared to single-agent treatment, including tumor regression in 50% of models tested [1].

Combination Therapy Chemosensitization Microtubule Dynamics

Validated In Vivo Activity in Patient-Derived Colorectal Cancer Xenografts (PDX)

In a panel of nine colorectal cancer PDX models, TVB-3664 monotherapy demonstrated significant anti-tumor activity in 30% of cases, correlating with specific metabolic and signaling alterations [1].

Translational Oncology Patient-Derived Xenograft Colorectal Cancer

Synergistic Activity with BH3 Mimetics in Pancreatic Cancer Models

TVB-3664 dramatically increased the sensitivity of FASN-high expressing PDAC cells to BH3 mimetics navitoclax and venetoclax, with confirmed synergistic anti-tumor activity in vivo [1].

Apoptosis Sensitization Pancreatic Ductal Adenocarcinoma Combination Therapy

Recommended Research Applications for TVB-3664 Based on Quantitative Evidence


In Vivo Preclinical Oncology Studies Requiring High Oral Bioavailability

TVB-3664's superior mouse PK (F=125%, AUC 17,900 h·ng/mL) makes it the preferred choice for oral dosing in murine cancer models, particularly where sustained target engagement is critical [1].

Combination Therapy Studies with Taxanes or BH3 Mimetics

Given the demonstrated synergy with paclitaxel/docetaxel (tumor regression in 50% of models) and with navitoclax/venetoclax in PDAC models, TVB-3664 is ideally suited for combination regimen exploration in lung, ovarian, prostate, pancreatic, and other FASN-dependent cancers [2].

Patient-Derived Xenograft (PDX) and Translational Research

The validated 30% response rate in a panel of colorectal cancer PDXs supports the use of TVB-3664 in translational studies aimed at identifying predictive biomarkers of response and resistance to FASN inhibition [3].

Metabolic Disease Research (NASH/MASH)

While primarily characterized in oncology, TVB-3664's robust PK and potency have led to its use in preclinical models of metabolic dysfunction-associated steatohepatitis (MASH), where it reduces steatosis, inflammation, and fibrosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for TVB-3664

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.